![molecular formula C22H26ClN3O5 B13378971 N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B13378971.png)
N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a chlorinated benzylidene group, an ethoxy group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide typically involves multiple steps. One common approach is the condensation reaction between 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)butanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide
- 3-chloro-N-(2-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both the chlorinated benzylidene and methoxyphenyl groups makes it distinct from other similar compounds, potentially leading to different applications and mechanisms of action.
Eigenschaften
Molekularformel |
C22H26ClN3O5 |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H26ClN3O5/c1-3-31-19-12-16(11-18(23)22(19)29)13-25-26-21(28)14-24-20(27)6-4-5-15-7-9-17(30-2)10-8-15/h7-13,29H,3-6,14H2,1-2H3,(H,24,27)(H,26,28)/b25-13+ |
InChI-Schlüssel |
XNSICPGUOVCSSY-DHRITJCHSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378894.png)

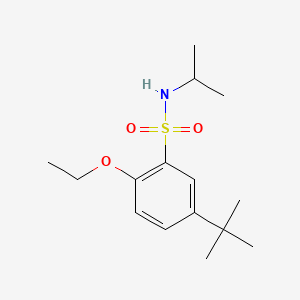
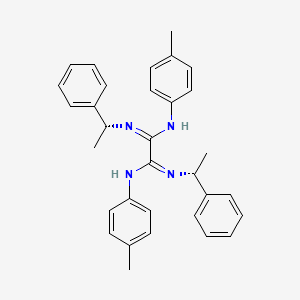
![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B13378927.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378929.png)
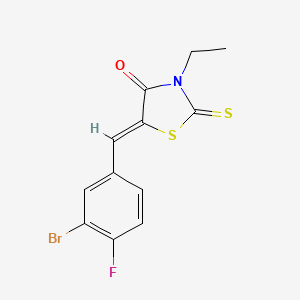
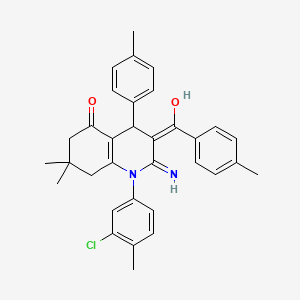
![3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13378964.png)
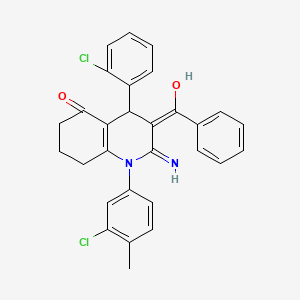
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378972.png)
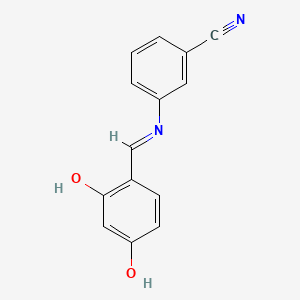
![(5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378987.png)
![(5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378991.png)
